molecular formula C13H25NO B5303685 4-(cycloheptylamino)cyclohexanol

4-(cycloheptylamino)cyclohexanol

Cat. No.: B5303685
M. Wt: 211.34 g/mol
InChI Key: AYVHXSZPLWCRAK-UHFFFAOYSA-N
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Description

4-(Cycloheptylamino)cyclohexanol is a cyclohexanol derivative featuring a cycloheptylamine substituent at the 4-position of the cyclohexanol ring. Cyclohexanol derivatives are widely used in pharmaceuticals, solvents, and chemical intermediates due to their versatile hydrogen-bonding capabilities and tunable physicochemical properties .

Properties

IUPAC Name

4-(cycloheptylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c15-13-9-7-12(8-10-13)14-11-5-3-1-2-4-6-11/h11-15H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVHXSZPLWCRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Pharmacological Potential: The cycloheptylamino group in KK-92A demonstrates high CNS penetration, suggesting 4-(cycloheptylamino)cyclohexanol could be explored for neuropsychiatric disorders .
  • Synthetic Feasibility: High-yield routes for trans-4-(benzylidene-amino)cyclohexanol highlight the feasibility of scalable production for similar compounds .
  • Safety Data Limitations: While safety protocols exist for dimethylamino and methylamino analogs, data for larger substituents (e.g., cycloheptyl) remain speculative.

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